Betaxolol hydrochloride acts as a competitive and selective antagonist for beta-1 adrenergic receptors [1] [2] [3].
The DOT script below models the core signaling pathway and betaxolol's mechanism.
This diagram shows the signaling cascade activated by catecholamines. Betaxolol competitively blocks the beta-1 receptor to inhibit downstream effects of increased heart rate, contractility, and aqueous humor production [1] [4].
The table below summarizes betaxolol's primary pharmacokinetic and pharmacodynamic parameters.
| Property | Description |
|---|---|
| Primary Target | Beta-1 adrenergic receptor [1] [2] |
| Action | Competitive, selective antagonist [2] [3] |
| Intrinsic Sympathomimetic Activity | None [2] [3] [5] |
| Membrane-Stabilizing Activity | Minimal to none [6] [3] [5] |
| Bioavailability (Oral) | 89% ± 5% [1] [2] |
| Protein Binding | Approximately 50% [1] [2] |
| Metabolism | Primarily hepatic (CYP1A2, CYP2D6 minor substrate) [1] [2] |
| Elimination Half-Life | 14-22 hours [1] [6] [2] |
| Route of Elimination | Primarily renal (>80% as parent drug and metabolites) [1] [6] |
Research on betaxolol's mechanism and effects utilizes established in vitro and in vivo models.
Beyond its primary uses, research reveals other potential effects and applications for betaxolol.
Betaxolol hydrochloride is a selective β₁-adrenergic receptor blocking agent. Its primary mechanisms and effects are summarized in the table below.
| Aspect | Description |
|---|---|
| Primary Mechanism | Competitive antagonism of catecholamines at β₁-adrenergic receptors [1] [2]. |
| Cardiovascular Effects | Reduces heart rate, myocardial contractility, and cardiac output; lowers blood pressure and myocardial oxygen demand [1] [3]. |
| Ocular Hypotensive Effect | Reduces production of aqueous humor by the ciliary body, lowering intraocular pressure (IOP) [1] [4]. |
| Neuroprotective Potential | Shown in animal studies to reduce pathological retinal oscillations and improve stimulation efficiency; may involve blocking voltage-gated calcium channels [5]. |
| Receptor Selectivity | Preferentially blocks β₁ receptors (cardiac); some inhibition of β₂ receptors (bronchial, vascular) can occur at higher doses [2]. |
| Other Properties | Weak membrane-stabilizing activity; no intrinsic sympathomimetic activity [3] [2]. |
The diagram below illustrates the systemic and ocular pathways of Betaxolol.
The absorption, distribution, metabolism, and excretion properties of Betaxolol are detailed in the following table.
| Parameter | Description |
|---|
| Absorption | Oral: Completely absorbed. Absolute bioavailability is 89% ± 5% due to a small, consistent first-pass effect. Peak blood concentrations reached in 1.5-6 hours (mean 3 hours). Food or alcohol intake does not affect bioavailability [1] [2]. Ophthalmic: Onset of action within 30 minutes; peak effect at 2 hours. A single dose provides a 12-hour reduction in IOP [1] [3]. | | Distribution | Approximately 50% bound to plasma proteins. Lipophilic nature enhances distribution across ocular structures [1] [2]. | | Metabolism | Primarily metabolized in the liver. It is a minor substrate of CYP1A2 and CYP2D6, and an inhibitor of CYP2D6 [1]. | | Elimination | Half-life: 14-22 hours after single oral doses [1] [2]. Excretion: >80% of a dose is recovered in urine as betaxolol and its metabolites; ~15% is excreted unchanged [2]. | | Impact of Renal/Hepatic Impairment | Renal Impairment: Clearance is diminished; half-life is approximately doubled in severe cases. A lower initial dose (5 mg) is recommended [1] [2]. Hepatic Impairment: Elimination half-life may be prolonged, but dosage adjustments are not routinely necessary [2]. |
For research and development purposes, key chemical and analytical data are summarized below.
| Property | Value / Description |
|---|---|
| IUPAC Name | (±)-1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-3-(isopropylamino)propan-2-ol hydrochloride [6] [2]. |
| Chemical Formula | C₁₈H₂₉NO₃·HCl [2]. |
| Molecular Weight | 343.9 g/mol (hydrochloride salt) [2]. |
| Physical Properties | White or almost white crystalline powder. Freely soluble in water, ethanol, chloroform, and methanol [3] [2]. |
| pKa | 9.4 [3] [2]. |
| Melting Point | 113-117 °C (for hydrochloride salt) [3]. |
| log P (Octanol/Water) | 2.81 (Experimental) [3] [6]. |
| Chirality | Two chiral centers. The (S)-(-)-enantiomer (levobetaxolol) is the more pharmacologically active form [3]. |
The search results provide insights into specific experimental models and analytical methods used in Betaxolol research.
Neuroprotection Study Protocol: A 2025 study investigated the effects of Betaxolol and other drugs on degenerated mouse retinas (rd10 model for Retinitis Pigmentosa). The methodology involved isolating retinas from 3-4-month-old rd10 mice and recording spontaneous activity and responses to electrical stimulation using Multielectrode Arrays (MEAs). Drugs were added to the medium at defined times according to a standardized perfusion protocol to analyze the reproducibility and reversibility of their effects. Results showed that Betaxolol significantly reduced oscillatory activity and bursting behavior of Retinal Ganglion Cells (RGCs) and improved electrical stimulation efficiency [5].
Analytical Methods for Quantification: Various chromatographic methods have been developed and can be referenced for analytical work.
The primary methods for resolving betaxolol enantiomers involve High-Performance Liquid Chromatography (HPLC) with chiral stationary phases or innovative approaches using chiral additives.
The table below summarizes two key techniques for betaxolol enantiomer separation:
| Technique | Chiral Selector | Mobile Phase | Detection | Key Performance Metrics |
|---|
| HPLC with Macrocyclic Antibiotic CSP [1] | Teicoplanin (Chirobiotic T column) | Methanol:Glacial Acetic Acid:Triethylamine (100:0.020:0.025, v/v/v) Flow rate: 1.5 mL/min | Fluorescence Ex: 275 nm, Em: 305 nm | Linearity: 10–500 ng/mL (r > 0.997) LOD: 5 ng/mL Recovery: 97.4–102.0% | | TLC with Chiral Inducing Reagent (CIR) [2] | L-Glutamic Acid (mixed with sample) | Achiral eluent (e.g., hexane–ethyl acetate) | Not specified | Detection Limit: ~1.5 μg/mL Note: Applied to racemic and non-racemic mixtures |
This method uses a Chirobiotic T column and is highly specific, allowing for direct analysis of tablets and ophthalmic solutions without interference from excipients or benzalkonium chloride [1].
This experimental workflow can be visualized as follows:
This innovative approach uses an achiral stationary phase with L-Glutamic acid mixed into the sample, forming transient diastereomers that separate under achiral elution [2].
The teicoplanin-based HPLC method is likely the most robust for precise quantitative analysis, while the TLC approach with a CIR presents a potentially cost-effective alternative.
Betaxolol hydrochloride is a cardioselective beta-1 adrenergic antagonist used therapeutically for management of hypertension, glaucoma, and other cardiovascular conditions. The compound is chemically designated as 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride, with a molecular formula of C₁₈H₂₉NO₃·HCl and a molecular weight of 307.43 g/mol for the free base. [1] [2] Betaxolol exhibits lipophilic characteristics with an experimental log P value of 2.4-2.81, contributing to its enhanced distribution across biological membranes including ocular structures. [1] [3] [4] The compound is freely soluble in water, chloroform, ethanol, and methanol, with a solubility of approximately 62 mg/mL in water and DMSO at 25°C. [4] From a therapeutic perspective, betaxolol's receptor selectivity profile makes it particularly valuable for patients with mild respiratory comorbidities who may not tolerate non-selective beta-blockers. [5]
The pharmacokinetic profile of betaxolol is characterized by excellent oral absorption, moderate protein binding, and prolonged elimination half-life, supporting its once-daily dosing regimen in clinical practice. The following table summarizes the key pharmacokinetic parameters of betaxolol:
| Parameter | Value | Additional Details |
|---|---|---|
| Bioavailability | 89% ± 5% | Minimal first-pass metabolism [5] [2] |
| Protein Binding | Approximately 50% | Primarily to plasma proteins [5] |
| Time to Peak Concentration | 3 hours (range 1.5-6 hours) | After oral administration [5] |
| Elimination Half-Life | 14-22 hours | Can extend to 24.5 hours per some clinical studies [6] [5] |
| Route of Elimination | Primarily renal | 80% excreted in urine as parent drug and metabolites [5] |
| Steady-State Achievement | 5-7 days | With once-daily dosing in normal renal function [5] |
For ophthalmic administration, betaxolol demonstrates rapid onset of action with reduction in intraocular pressure observed within 30 minutes post-instillation, reaching peak effect at approximately 2 hours, and maintaining therapeutic effect for up to 12 hours per dose. [5] The lipophilic nature of betaxolol compared to other beta-blockers like timolol results in enhanced distribution across ocular structures, with higher concentrations achieved in anterior segment tissues, particularly the iris and ciliary body. [5] Systemic absorption following ophthalmic administration does occur, though incidence of systemic adverse reactions is lower than with oral administration. [7]
Hepatic Metabolism: Betaxolol undergoes significant hepatic transformation through oxidative pathways, with approximately 85% of an administered dose metabolized before elimination. The cyclopropyl moiety and isopropylamine group serve as primary sites for biotransformation reactions. [5] [2] Only about 15% of the administered dose is excreted unchanged in the urine, indicating extensive first-pass metabolism despite the high reported bioavailability. [2]
Cytochrome P450 Involvement: Betaxolol metabolism involves multiple CYP450 enzymes, with studies indicating it is a minor substrate for CYP1A2 and CYP2D6 isoforms. [5] Additionally, betaxolol demonstrates CYP2D6 inhibition properties, which has potential implications for drug-drug interactions with co-administered medications that rely on this enzymatic pathway for their metabolism. [5] The metabolism follows competitive enzymatic kinetics, with the resulting metabolites demonstrating negligible contribution to the overall clinical effect of the drug. [2]
Figure 1: Primary Metabolic Pathways of this compound
The biotransformation reactions primarily involve oxidative processes targeting the isopropylamine side chain and cyclopropyl rings, resulting in the formation of hydroxylated and dealkylated metabolites. [2] The specific metabolic intermediates include N-deisopropyl betaxolol and various oxygenated derivatives that undergo subsequent conjugation reactions before renal elimination. While betaxolol is a relatively minor substrate for CYP2D6, genetic polymorphisms in this enzyme may contribute to interindividual variability in metabolic clearance, though to a lesser extent than observed with other beta-blockers like metoprolol. [5] The high bioavailability (89% ± 5%) despite significant hepatic metabolism suggests possible enterocyte-based metabolic activity or hepatic uptake transport influences on first-pass extraction. [2]
Primary Excretion Route: Betaxolol and its metabolites are predominantly eliminated through renal excretion, with approximately 80% of an administered dose appearing in the urine. [5] Of the eliminated material, only about 15% represents unchanged parent drug, while the remaining 65% consists of various metabolic products resulting from hepatic biotransformation. [2] This elimination profile necessitates dosage adjustment in patients with renal impairment, with recommended initial doses reduced to 5 mg once daily for severe renal impairment or those undergoing dialysis. [5]
Elimination Kinetics: Betaxolol exhibits a prolonged elimination half-life ranging from 14-22 hours after single oral doses, with some clinical studies reporting values up to 24.5 hours. [6] [5] This extended half-life supports once-daily dosing regimens in clinical practice. The area under the curve (AUC) increases significantly in renal impairment, reflecting reduced clearance. The volume of distribution remains relatively unchanged in renal dysfunction, suggesting that protein binding and tissue distribution are not substantially altered. [5]
In elderly patients, age-related declines in renal function may reduce betaxolol clearance, potentially necessitating dose adjustments based on creatinine clearance measurements. [5] For patients with hepatic impairment, notable alterations in betaxolol clearance are generally not observed, and routine dosage adjustments are typically unnecessary. [5] In pregnant patients, betaxolol has been shown to cross the placental barrier, with potential for neonatal adverse effects including bradycardia, hypotension, respiratory distress, and hypoglycemia if administered until delivery. [7] Breastfeeding considerations include the excretion of betaxolol into breast milk, though at therapeutic ophthalmic doses, the amount present in breast milk is unlikely to produce clinical symptoms of beta-blockade in the infant. [5]
Human Liver Microsome Assay: To characterize betaxolol metabolism, incubate human liver microsomes (0.5-1.0 mg protein/mL) with betaxolol (10-100 μM) in potassium phosphate buffer (100 mM, pH 7.4) containing NADPH (1 mM) as a cofactor. [8] Conduct reactions at 37°C for 30-60 minutes with gentle shaking, and terminate using ice-cold acetonitrile. After protein precipitation by centrifugation (10,000 × g, 10 minutes), analyze supernatants using LC-MS/MS with a C18 reverse-phase column (2.1 × 50 mm, 1.8 μm) and a gradient mobile phase of water/acetonitrile with 0.1% formic acid. [8]
CYP Enzyme Phenotyping: For CYP reaction phenotyping, pre-incubate betaxolol with selective chemical inhibitors including sulfaphenazole (CYP2C9, 10 μM), ketoconazole (CYP3A, 1 μM), and quercetin (CYP2C8, 10-20 μM). [8] Alternatively, use CYP-specific monoclonal antibodies (against CYP2C8, CYP2C9, CYP2C19) or recombinant CYP enzymes to identify specific isoforms responsible for metabolite formation. Include control incubations without NADPH or without substrate to account for non-enzymatic degradation and background signals. [8]
Chromatographic Separation: For betaxolol quantification in biological matrices, utilize high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity. [6] [4] For HPLC analysis, employ a C8 or C18 reverse-phase column with a mobile phase consisting of acetonitrile/methanol/phosphate buffer (pH 3.0) in ratios of approximately 30:30:40 (v/v/v) at a flow rate of 1.0 mL/min. For LC-MS/MS, use electrospray ionization in positive mode with multiple reaction monitoring (MRM) transitions of m/z 308.2→116.1 for betaxolol and m/z 310.2→118.1 for internal standard (deuterated betaxolol). [4]
Sample Preparation Techniques: For plasma samples, implement protein precipitation with acetonitrile or methanol, liquid-liquid extraction using methyl tert-butyl ether at alkaline pH, or solid-phase extraction using mixed-mode cation exchange cartridges. For tissue distribution studies (e.g., ocular tissues), employ homogenization in phosphate buffer (pH 7.4) followed by solid-phase extraction. Method validation should demonstrate linearity from 1-500 ng/mL, accuracy (85-115%), precision (RSD < 15%), and stability under various storage conditions. [4]
Figure 2: Experimental Workflow for Betaxolol Metabolic Studies
The metabolic profile of betaxolol has important implications for clinically significant drug interactions. As a CYP2D6 inhibitor, betaxolol may decrease the metabolic clearance of co-administered drugs that are substrates of this enzyme, potentially increasing their plasma concentrations and toxicity risk. [5] Additionally, drugs that inhibit or induce CYP1A2 and CYP2D6 may theoretically alter betaxolol concentrations, though the clinical significance appears limited due to betaxolol's high therapeutic index and wide safety margin. [5] Of greater clinical concern are pharmacodynamic interactions with other cardiovascular agents including calcium channel blockers, antiarrhythmics, digitalis glycosides, and other beta-adrenergic blocking agents, which may potentiate bradycardia, hypotension, and conduction abnormalities. [7]
From a clinical pharmacology perspective, the long elimination half-life (14-22 hours) provides sustained beta-blockade with once-daily dosing, supporting patient adherence to medication regimens. [6] [5] The renal elimination pathway necessitates careful therapeutic drug monitoring in elderly patients and those with impaired renal function, with recommended dose reductions from 10-20 mg daily to 5 mg daily in severe renal impairment. [5] For patients undergoing ophthalmic therapy with betaxolol, the systemic absorption, while significantly lower than oral administration, still warrants caution in patients with cardiac conduction abnormalities, sinus bradycardia, or history of heart failure due to potential systemic effects. [7]
This compound demonstrates predictable pharmacokinetics characterized by complete absorption, moderate protein binding, and prolonged elimination half-life. The drug undergoes significant hepatic metabolism primarily mediated by CYP1A2 and CYP2D6 enzymes, with subsequent predominant renal elimination of both parent drug and metabolites. The well-characterized metabolic and elimination pathways contribute to betaxolol's favorable clinical profile while informing appropriate dosing adjustments in special populations. Further research focusing on genetic polymorphisms affecting betaxolol metabolism and their clinical relevance would represent a valuable contribution to personalized medicine approaches with this therapeutic agent.
The table below summarizes the key pharmacokinetic parameters for betaxolol hydrochloride's protein binding and distribution:
| Parameter | Quantitative Data | Experimental Context / Notes |
|---|
| Protein Binding | Approximately 50% [1] [2] | - Primary Binding Components: Approximately 42% to albumin, with the remainder to glycoprotein [2].
This is a standard method for quantifying the extent of drug-protein binding [2].
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method can be used for accurate quantification of betaxolol in plasma, buffer, or tissue homogenates [3].
Workflow for determining plasma protein binding using equilibrium dialysis.
Betaxolol's wide tissue distribution leads to a high volume of distribution.
Betaxolol hydrochloride is a cardioselective beta-adrenergic blocking agent used primarily for treating hypertension and glaucoma [1]. The development of precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) methods is essential for the quality control and pharmacokinetic studies of this active pharmaceutical ingredient (API) and its formulated products. These application notes consolidate and present detailed experimental protocols for the quantification of this compound in various matrices, including tablet formulations, ophthalmic solutions, and biological fluids like plasma and aqueous humour [1] [2] [3]. The methods outlined have been validated per International Conference on Harmonization (ICH) guidelines and are suitable for assay, related substances, stability studies, and clinical therapeutic drug monitoring.
This section provides a core, standardized HPLC method that can be adapted for various applications.
Table 1: Standard Chromatographic Conditions for this compound Quantification
| Parameter | Specification for Tablet/OPH Assay [1] | Specification for Chiral Separation [4] | Specification for Aqueous Humour Analysis [2] |
|---|---|---|---|
| HPLC System | Ultimate 3000 binary analytical LC system | Agilent 1100 series | Hewlett-Packard 1090 M |
| Column | Nucleosil C18, 5 μm (250 × 4.6 mm) | Chiralpak IB, 5 μm (250 × 4.6 mm) | Luna C18, 5 μm (250 × 4.6 mm) |
| Mobile Phase | 0.02 M Potassium Phosphate Buffer : Methanol (40:60, v/v), pH 3.0±0.1 (with ortho-phosphoric acid) | n-Hexane : Ethanol (95:5, v/v) with 0.2% Diethylamine (DEA) | Acetonitrile : 10 mM Phosphate Buffer (40:60, v/v) |
| Flow Rate | 1.6 mL/min | 0.8 mL/min | 0.8 mL/min |
| Column Temperature | 20°C | 25-30°C | Ambient |
| Detection Wavelength | 220 nm (UV) | 274 nm (UV) or FLD (λex=227 nm, λem=305 nm) | Fluorescence Detection (FLD) |
| Injection Volume | 20 μL | Not Specified | Not Specified |
| Run Time | ~10 minutes | Not Specified | <10 minutes |
The following workflow diagrams the general process for method application and the specific protocol for forced degradation studies.
Figure 1: Overall HPLC Analysis and Forced Degradation Workflow
Forced degradation is performed to demonstrate the stability-indicating capability of the method. The protocol below, based on [1], should be followed using the conditions in the workflow above (Figure 1). A control sample without stressor should be analyzed alongside. A significant degradation (e.g., 10-30% of the main peak) indicates the method can separate the analyte from its degradation products.
The following tables summarize the key validation parameters as per ICH guidelines for the reported methods.
Table 2: Summary of Validation Parameters for Betaxolol HCl Methods
| Validation Parameter | Results for RP-HPLC Method [1] | Results for Chiral HPLC Method [4] |
|---|---|---|
| Linearity Range | 25 - 200 μg/mL | Not specified (in-vivo concentration found: S-isomer 0.21, R-isomer 0.23 μg/mL) |
| Regression Equation | y = 0.4434x + 0.0767 | Not specified |
| Correlation Coefficient (R²) | 0.9999 | Not specified |
| Precision (% RSD) | Repeatability: 0.53% Reproducibility: 0.31% | Intra-day & Inter-day Precision: Met requirements | | Accuracy (% Recovery) | 100.01% - 101.35% | Met requirements | | LOD | Calculated per ICH | Not specified | | LOQ | Calculated per ICH | Not specified | | Specificity | Resolved from excipients and degradation products | Baseline separation of enantiomers (Resolution = 5.26) |
Table 3: System Suitability Test Results for Benzalkonium Chloride in Ophthalmic Solution [3]
| Injection # | Retention Time C12 (min) | Retention Time C14 (min) | Theoretical Plates C12 | Tailing Factor C12 |
|---|---|---|---|---|
| 1 | 8.2 | 10.3 | 3686 | 1.058 |
| 2 | 8.2 | 10.3 | 3859 | 1.058 |
| 3 | 8.2 | 10.3 | 3882 | 1.057 |
| 4 | 8.2 | 10.2 | 3896 | 1.058 |
| 5 | 8.1 | 10.2 | 3878 | 1.057 |
| Average | 8.18 | 10.26 | 3840 | 1.058 |
| % RSD | 0.55 | 0.53 | 2.3 | 0.05 |
Figure 2: Decision Guide for Method Configuration Based on Application
This document provides a detailed protocol for a rapid, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Betaxolol hydrochloride in pharmaceutical tablets. The method has been validated as per International Conference on Harmonization (ICH) guidelines [1].
This compound is a cardioselective beta-adrenergic blocking agent used extensively in the management of hypertension and glaucoma [2] [1]. Ensuring the quality and stability of its pharmaceutical dosage forms requires robust analytical methods. This application note describes a validated stability-indicating RP-HPLC method that effectively separates this compound from its degradation products, providing a reliable tool for routine quality control and stability studies [1].
The table below summarizes the optimized chromatographic conditions.
Forced degradation is performed to demonstrate the stability-indicating nature of the method. A minimum of 10% degradation is considered significant [1].
The method was validated according to ICH guidelines. Key validation parameters are summarized below [1].
Table 1: System Suitability Parameters
| Parameter | Result |
|---|---|
| Retention Time | 1.72 min |
| Theoretical Plates | > 3686 |
| Tailing Factor | ~1.058 |
| Precision (%RSD, n=6) | 0.41% |
Table 2: Validation Results Summary
| Parameter | Result |
|---|---|
| Linearity Range | 25 - 200 µg/mL |
| Regression Equation | y = 0.4434x + 0.0767 |
| Correlation Coefficient (R²) | 0.9999 |
| Accuracy (% Recovery) | 100.01% - 101.35% |
| Precision (%RSD) | |
| Repeatability (n=6) | 0.53% |
| Reproducibility | 0.31% |
| LOD | Calculated per ICH |
| LOQ | Calculated per ICH |
Table 3: Robustness Conditions Tested
| Parameter | Variations Tested |
|---|---|
| Flow Rate | Slight modifications from 1.6 mL/min |
| Detection Wavelength | Slight modifications from 220 nm |
| Column Temperature | Slight modifications from 20°C |
| Mobile Phase Organic Content | Slight modifications from 60% methanol |
The developed method demonstrates excellent performance. The isocratic elution with a runtime of less than 10 minutes makes it rapid and cost-effective for high-throughput labs [1]. The method is specific, as evidenced by the clear separation of the drug peak from degradation products formed under various stress conditions, confirming its stability-indicating property [2] [1]. Validation data confirms the method is linear, precise, accurate, and robust within the specified ranges, making it suitable for its intended application in the quantitative analysis of this compound in tablet dosage forms [1].
Betaxolol hydrochloride is a selective β₁-adrenergic receptor blocking agent with significant therapeutic importance in cardiovascular and ophthalmological medicine. The drug is officially approved for management of hypertension, chronic stable angina, and open-angle glaucoma, leveraging its cardioselective mechanism to reduce heart rate, myocardial contractility, and intraocular pressure through decreased aqueous humor production. As a lipophilic compound with approximately 50% plasma protein binding, betaxolol exhibits favorable ocular penetration and systemic absorption, achieving peak plasma concentrations within 3-6 hours after oral administration with an elimination half-life of 14-22 hours. The structural characteristics of betaxolol, featuring both aromatic and secondary amine functionalities, make it particularly amenable to reversed-phase liquid chromatography separation and electrospray ionization in mass spectrometric detection [1].
The development of robust analytical methods for betaxolol quantification is essential for various stages of drug development and therapeutic monitoring. While conventional HPLC-UV methods have been historically employed for pharmaceutical formulations, these approaches often lack the sensitivity and specificity required for complex biological matrices. The emergence of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized betaxolol analysis, providing superior detection capabilities with quantification limits reaching nanogram-per-milliliter levels, essential for pharmacokinetic studies and forensic toxicology investigations. This technical advancement addresses critical analytical challenges, including the need for selective detection in presence of matrix interferences and structurally similar compounds, and rapid analysis time for high-throughput applications [2] [3].
Table 1: Pharmaceutical Properties of this compound
| Property | Description |
|---|---|
| Therapeutic Categories | β₁-selective adrenergic blocker, antihypertensive, anti-glaucoma agent |
| Chemical Structure | Aryloxypropanolamine with isopropyl substitution |
| Molecular Characteristics | Lipophilic, weak base |
| Protein Binding | Approximately 50% |
| Elimination Half-life | 14-22 hours |
| Primary Metabolic Pathways | Hepatic (CYP1A2, CYP2D6) |
| Analysis Challenges | Matrix effects, low concentrations in biological samples, structural similarity to other β-blockers |
Chromatographic separation of this compound requires optimized conditions to achieve adequate resolution from endogenous matrix components and potential interferents. A reversed-phase approach using C18 stationary phases has been demonstrated as highly effective, with specific methodology utilizing a Nucleosil C18 column (150 × 4.6 mm, 4 μm) maintained at 20°C. The mobile phase composition identified as optimal consists of 0.02 M potassium dihydrogen phosphate buffer and methanol in a 40:60 ratio, adjusted to pH 3.0 with ortho-phosphoric acid. This acidic environment enhances peak symmetry by promoting ionization suppression and improving interaction with the stationary phase. The isocratic elution mode at a flow rate of 1.6 mL/min enables efficient separation with a retention time of approximately 1.72 minutes for betaxolol, facilitating rapid analysis cycles ideal for high-throughput applications [4].
For advanced LC-MS/MS applications, particularly in biological matrices, ultra-high performance liquid chromatography (UHPLC) provides superior separation efficiency and reduced analysis time. The transition to sub-2μm particle columns operated at elevated pressures significantly enhances resolution and sensitivity while decreasing solvent consumption. A validated method for multi-β-blocker screening employs a UHPLC system with a C18 column (100 × 2.1 mm, 1.7 μm) using gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile at 0.4 mL/min flow rate. This approach achieves excellent peak shape and complete separation of betaxolol from 17 other β-blockers and metabolites within 6 minutes, demonstrating the versatility of chromatographic conditions adaptable to specific analytical requirements [2] [3].
Mass spectrometric detection of this compound leverages triple quadrupole technology operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Ionization is achieved through electrospray ionization (ESI) in positive mode, which efficiently protonates the amino group of the betaxolol molecule. The predominant precursor ion for betaxolol is observed at m/z 308.2 [M+H]⁺, which undergoes collision-induced dissociation to yield characteristic product ions. Method optimization studies identify the most abundant fragment ions at m/z 116.2 and m/z 217.1, corresponding to cleavages at the oxypropanolamine side chain and the tetralone ring system, respectively. These transitions provide the foundation for highly selective quantification, with the m/z 308.2→116.2 transition typically serving as the quantifier due to its superior intensity and the m/z 308.2→217.1 transition functioning as qualifier for confirmatory purposes [2] [5].
Instrument parameters require careful optimization to maximize signal intensity and reproducibility. The source-dependent parameters include: capillary voltage (3.5 kV), source temperature (150°C), and desolvation temperature (450°C). The collision-induced dissociation occurs in the second quadrupole using argon gas at optimized pressure, with collision energies typically ranging between 20-35 eV depending on the specific transition. Dwell times of 15-25 ms per transition provide sufficient data points for accurate peak integration while maintaining adequate monitoring of multiple analytes. The use of deuterated internal standards, specifically betaxolol-d7, compensates for potential matrix effects and variations in ionization efficiency, significantly improving method accuracy and precision, particularly in complex biological matrices [2].
Sample preparation represents a critical step in betaxolol analysis, significantly impacting method sensitivity, accuracy, and reproducibility. For pharmaceutical formulations (tablets), a straightforward approach involves powdering and dissolving in deionized water, followed by sonication, centrifugation, and dilution with mobile phase to achieve the target concentration of 100 μg/mL. This process effectively eliminates insoluble excipients while maintaining betaxolol stability. For biological matrices including plasma, serum, and whole blood, protein precipitation using acetonitrile or methanol (1:3 sample to solvent ratio) provides efficient deproteinization, though with potential matrix effects. More comprehensive sample clean-up employs liquid-liquid extraction (LLE) with ethyl acetate at alkaline pH (pH 9), which achieves excellent recovery (80-119.6%) while effectively removing phospholipids and other interference sources [4] [2].
Solid-phase extraction (SPE) represents an alternative clean-up strategy, particularly valuable for complex matrices such as tissue homogenates or postmortem specimens. Mixed-mode cation exchange cartridges leverage the basic properties of betaxolol, providing selective extraction and concentration capabilities. The extraction procedure involves conditioning with methanol and water, sample loading at neutral pH, washing with dilute acid and methanol, and elution with ammoniated organic solvents. This approach significantly reduces matrix effects while enabling pre-concentration for enhanced sensitivity. Recent advancements incorporate microsampling techniques (dried blood spots, volumetric absorptive microsampling) that minimize sample volume requirements (as low as 100 μL) while maintaining analytical performance, particularly beneficial for pediatric populations and serial sampling in preclinical studies [2] [5].
Reference standard preparation begins with accurately weighing 10 mg of this compound reference standard (certified purity >99%) into a 10 mL volumetric flask. Dissolve with and dilute to volume with HPLC-grade methanol to produce a 1 mg/mL primary stock solution. This solution exhibits stability for at least 6 months when stored at -20°C in amber glass vials. Prepare a working intermediate solution of 10 μg/mL by transferring 100 μL of primary stock to a 10 mL volumetric flask and diluting with methanol. For calibration standards, prepare a series of dilutions in drug-free human plasma or appropriate matrix to span the expected concentration range (0.1-500 ng/mL). A typical calibration curve includes eight concentration levels (0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL) prepared by serial dilution of working solutions with matrix [2].
Quality control (QC) samples are prepared independently at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC), typically at 0.1, 0.3, 75, and 400 ng/mL, respectively. Aliquots of all calibration standards and QC samples (50-100 μL) should be stored at -80°C until analysis. The internal standard working solution (betaxolol-d7, 100 ng/mL in methanol) is prepared fresh weekly. For pharmaceutical formulation analysis, prepare samples by powdering and homogenizing 20 tablets, then weighing powder equivalent to 10 mg betaxolol into a 100 mL volumetric flask. Add 70 mL diluent (mobile phase), sonicate for 30 minutes with occasional shaking, dilute to volume, and filter through 0.45 μm PVDF membrane. Further dilute 1 mL to 10 mL with mobile phase to achieve 100 μg/mL final concentration [4] [2].
The liquid-liquid extraction protocol for biological samples begins by aliquoting 100 μL of calibration standard, QC, or unknown sample into a clean glass tube. Add 25 μL of internal standard working solution (betaxolol-d7, 100 ng/mL) to all samples except double blanks, which receive 25 μL of methanol. To each tube, add 1 mL of 0.1 M phosphate buffer (pH 9.0) and 3 mL of ethyl acetate. Cap tubes securely and mix by vertical rotation for 10 minutes, then centrifuge at 4000 × g for 5 minutes. Transfer the organic layer (upper) completely to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 150 μL of mobile phase (0.1% formic acid in water:acetonitrile, 70:30, v/v) by vortex mixing for 30 seconds, followed by sonication for 1 minute. Transfer contents to autosampler vials with limited volume inserts for LC-MS/MS analysis [2].
For tissue samples, homogenize approximately 1 g of tissue in 3 mL of phosphate buffer (pH 9.0) using a mechanical homogenizer. Centrifuge at 10,000 × g for 10 minutes and collect the supernatant. For ophthalmic formulations, dilute 50 μL of the solution with 950 μL of mobile phase, vortex mix, and centrifuge before analysis. For stability-indicating studies, subject betaxolol solutions to forced degradation conditions: acid hydrolysis (0.1 M HCl, 70°C, 2 hours), base hydrolysis (0.1 M NaOH, 70°C, 2 hours), oxidative stress (3% H₂O₂, room temperature, 24 hours), and photodegradation (exposure to UV light, 254 nm, 200 W h/m²). Neutralize acid/base treated samples before analysis. The extraction recovery for this method typically exceeds 85% with matrix effects within ±15% [4] [2] [6].
Instrument configuration utilizes a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization source. The liquid chromatography system should include a binary pump, thermostatted autosampler (maintained at 4°C), and column compartment (maintained at 40°C). The mass spectrometer should be capable of monitoring multiple MRM transitions with a minimum dwell time of 10 ms. Prior to analysis, perform system suitability testing by injecting six replicates of a system suitability solution (betaxolol at MQC level) to verify retention time consistency (RSD <1%), peak area reproducibility (RSD <3%), and signal-to-noise ratio (>50:1 for LLOQ). Establish chromatographic separation using a UHPLC C18 column (100 × 2.1 mm, 1.7 μm) with gradient elution: initial 30% B (0.1% formic acid in acetonitrile) held for 0.5 minutes, increased to 90% B over 4 minutes, held for 1 minute, then returned to initial conditions and equilibrated for 2.5 minutes. The total run time is 8 minutes with betaxolol eluting at approximately 4.2 minutes [2] [5].
Calibration curve construction follows a linear regression model with 1/x² weighting to account for heteroscedasticity. Process calibration standards in duplicate from lowest to highest concentration, injecting each standard once. The calibration curve is established by plotting the peak area ratio (betaxolol/internal standard) against the nominal concentration. A calibration curve is acceptable if at least 75% of standards, including LLOQ and highest standard, meet accuracy criteria (85-115%, 80-120% for LLOQ). The correlation coefficient (r) should exceed 0.995. Include QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in duplicate with each batch of unknown samples. The batch is acceptable if at least 67% of QCs and 50% at each concentration level meet accuracy criteria (85-115%) [2] [5].
Method validation for this compound LC-MS/MS analysis follows international guidelines including FDA and ICH recommendations, establishing fitness-for-purpose through assessment of key analytical parameters. The validation protocol comprehensively evaluates method selectivity by analyzing blank samples from at least six different matrix sources to demonstrate absence of interfering peaks at betaxolol and internal standard retention times. The lower limit of quantification (LLOQ) is established at 0.1 ng/mL with signal-to-noise ratio exceeding 20:1 and accuracy and precision within ±20%. Linearity is demonstrated over the concentration range of 0.1-500 ng/mL using a weighted (1/x²) linear regression model with correlation coefficient (r) > 0.995. Carry-over assessment ensures that blank samples injected after the highest calibration standard show response less than 20% of LLOQ for betaxolol and 5% for internal standard [2] [5].
Table 2: Method Validation Parameters for this compound LC-MS/MS Assay
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 0.1-500 ng/mL | 0.1-500 ng/mL |
| Correlation Coefficient (r) | >0.995 | 0.9987 ± 0.0012 |
| LLOQ | 0.1 ng/mL (S/N >20) | 0.1 ng/mL (S/N = 28.5) |
| Accuracy (Quality Controls) | 85-115% | 92.4-106.7% |
| Precision (Intra-day, RSD%) | <15% | 3.2-8.7% |
| Precision (Inter-day, RSD%) | <15% | 5.1-11.3% |
| Extraction Recovery | Consistent and >70% | 85.3 ± 6.2% |
| Matrix Effect | RSD <15% | 92.5 ± 7.8% |
| Benchtop Stability (24h) | 85-115% | 94.2% |
| Freeze-thaw Stability (3 cycles) | 85-115% | 96.8% |
| Long-term Stability (-80°C, 30 days) | 85-115% | 93.5% |
Precision and accuracy are evaluated through analysis of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) with six replicates at each level across three separate batches. Intra-day precision should not exceed 15% RSD, while inter-day precision across three different days should likewise be within 15% RSD. Accuracy is expressed as percent deviation from nominal concentration and must be within ±15% for all QCs except LLOQ (±20%). Extraction recovery is determined by comparing peak areas of extracted QC samples with post-extraction spiked samples at equivalent concentrations. Matrix effects are assessed by comparing peak areas of post-extraction spiked samples with neat solutions in mobile phase, with an internal standard-normalized matrix factor RSD <15%. Stability studies evaluate betaxolol integrity under various conditions: bench-top (24 hours at room temperature), freeze-thaw (three cycles), processed sample (autosampler, 24 hours), and long-term (-80°C, 30 days) [4] [2] [5].
LC-MS/MS analysis of this compound plays a crucial role in forensic toxicology, particularly in suspected overdose cases and postmortem investigations. The exceptional sensitivity and specificity of the method enables detection and quantification of betaxolol at therapeutic (0.001-5 μg/mL), toxic (0.12-16 μg/mL), and potentially fatal (0.17-142 μg/mL) concentrations in complex biological matrices. In authentic case applications, the validated method has successfully quantified betaxolol in whole blood, plasma, tissue homogenates, and even decomposed specimens, providing essential data for determining contributing factors in mortality. The capacity for multi-analyte screening allows simultaneous detection of 18 β-blockers and metabolites in a single injection, particularly valuable in cases of mixed drug intoxication, which accounts for approximately 31% of β-blocker poisonings. This comprehensive analytical approach supports forensic pathologists and toxicologists in establishing cause of death and elucidating drug-related impairment [2].
The application extends to clinical toxicology settings, where rapid quantification of betaxolol concentrations guides treatment decisions in intentional overdose scenarios. The method's robustness enables reliable analysis even in suboptimal sample collection conditions, with demonstrated stability through variations in storage time and temperature. For workplace drug testing and doping control, the LC-MS/MS method provides definitive confirmation of betaxolol presence, distinguishing it from structurally similar β-blockers with different usage restrictions. The incorporation of high-resolution mass spectrometry further enhances method utility by providing accurate mass measurements for unknown metabolite identification, expanding the method's applicability to novel betaxolol analogs and degradation products that may emerge in forensic casework [2] [3].
Betaxolol pharmacokinetic profiling extensively employs LC-MS/MS methodology to characterize absorption, distribution, metabolism, and excretion patterns following various administration routes. Studies comparing oral versus ophthalmic formulations demonstrate distinct pharmacokinetic profiles, with oral administration achieving peak plasma concentrations of 20-40 ng/mL within 3-6 hours, while ophthalmic administration results in significantly lower systemic exposure (0.5-2 ng/mL) with substantial interindividual variation. The method's sensitivity enables detailed elimination phase characterization, revealing betaxolol's prolonged half-life (14-22 hours) supportive of once-daily dosing. Application in special population studies has identified altered pharmacokinetics in renal impairment, necessitating dosage adjustment from the standard 10-20 mg daily to 5 mg initial dose with careful titration, directly informing clinical practice guidelines [1] [6].
Recent advances in formulation development have leveraged LC-MS/MS analysis to demonstrate improved pharmacokinetic profiles of novel drug delivery systems. A thermosensitive in situ ophthalmic hydrogel incorporating betaxolol showed sustained release characteristics with 2.3-fold increased bioavailability and significantly prolonged residence time compared to conventional eye drops. These findings correlated with enhanced pharmacodynamic effect, demonstrating a more pronounced and durable intraocular pressure reduction in pharmacodynamic studies. The application of LC-MS/MS in population pharmacokinetics facilitates identification of covariates affecting betaxolol disposition, including CYP2D6 polymorphism status, age, and renal function, enabling personalized dosing strategies optimized for individual patient characteristics [1] [6].
The stability-indicating capability of LC-MS/MS methods for this compound represents a critical application in pharmaceutical quality control and shelf-life determination. Forced degradation studies conducted according to ICH guidelines demonstrate that betaxolol undergoes significant degradation under alkaline conditions (5N NaOH, room temperature, 24 hours) and oxidative stress (3% H₂O₂, room temperature, 24 hours), with moderate degradation under acidic conditions (5M H₂SO₄, room temperature, 24 hours) and minimal photodegradation. The LC-MS/MS method effectively separates betaxolol from its degradation products, enabling specific quantification of the intact drug despite the presence of multiple decomposition products. This application provides essential data for formulation optimization and packaging selection, ensuring maintenance of product quality throughout the intended shelf-life [4] [7].
The stability-indicating method further facilitates compatibility studies between betaxolol and pharmaceutical excipients, identifying potential interactions that could compromise product stability. The approach extends to in-use stability assessment for reconstituted products and compatibility testing with administration devices such as intravenous sets and syringe pumps. The superior selectivity of LC-MS/MS compared to conventional HPLC-UV methods enables specific quantification in stability samples containing complex degradation profiles, providing accurate determination of degradation kinetics without interference from decomposition products. This application proves particularly valuable in accelerated stability studies supporting rapid formulation development and regulatory submissions, where reliable stability data is essential for establishing appropriate storage conditions and expiration dating [4] [7] [5].
Common analytical challenges in betaxolol LC-MS/MS analysis include signal suppression due to matrix effects, which can be mitigated through improved sample clean-up, alternative extraction procedures, or modification of chromatographic conditions to delay elution of interfering substances. The use of stable isotope-labeled internal standards represents the most effective approach for compensating for residual matrix effects. Retention time drift may occur due to column aging or mobile phase degradation, necessitating regular column cleaning and mobile phase preparation with fresh, high-purity solvents. Peak tailing typically results from secondary interactions with residual silanols and can be improved by addition of 0.1% formic acid to enhance ionization and mask silanol groups, or through use of specialized stationary phases designed for basic compounds [2] [5].
Systematic troubleshooting approaches should address specific performance issues. For decreased sensitivity, inspect and clean ion source components, verify mobile phase pH and composition, and confirm detector calibration. Poor chromatography including peak splitting may indicate column deterioration or voiding, inappropriate mobile phase pH, or sample solvent strength mismatch with initial mobile phase conditions. Irreproducible retention times often stem from inadequate column equilibration, mobile phase composition variation, or temperature fluctuations. Noisy baseline can result from contaminant buildup, mobile phase degassing issues, or electronic problems. Implementation of preventive maintenance schedules including regular source cleaning, column replacement after 500-1000 injections, and routine instrument calibration significantly enhances method robustness and data reliability [2] [5] [3].
The LC-MS/MS methodology presented herein provides a robust, sensitive, and selective approach for quantification of this compound across diverse matrices and applications. The method's validation parameters confirm its suitability for regulated bioanalysis, pharmaceutical quality control, and clinical research applications. The exceptional sensitivity achieved (LLOQ 0.1 ng/mL) enables comprehensive pharmacokinetic characterization and toxicological assessment, while the efficient sample preparation and rapid chromatographic separation support high-throughput analysis requirements. The incorporation of stable isotope-labeled internal standards ensures adequate precision and accuracy while compensating for matrix effects and extraction variability. As analytical technology continues to evolve, emerging approaches including high-resolution mass spectrometry and miniaturized sampling techniques promise to further enhance betaxolol analysis, expanding applications to microsampling strategies and non-invasive therapeutic drug monitoring [2] [5] [3].
The versatility of the presented LC-MS/MS method supports its application across the drug development continuum, from preclinical formulation screening to post-marketing surveillance. In pharmaceutical development, the method facilitates formulation optimization and stability assessment, while in clinical settings it enables therapeutic drug monitoring and individualized dosing. The application in forensic toxicology provides critical data for mortality assessment and impairment evaluation, demonstrating the method's adaptability to diverse analytical challenges. As β-blocker therapeutics continue to evolve, with emerging applications in essential tremor, migraine prophylaxis, and anxiety disorders, the analytical methodology described will remain essential for understanding betaxolol's pharmacological profile and optimizing its therapeutic utility [2] [1] [5].
Diagram 1: Complete LC-MS/MS Workflow for this compound Analysis
Diagram 2: Method Validation Scheme for this compound LC-MS/MS Assay
Forced degradation studies, also known as stress testing, represent a critical component of pharmaceutical development that provides essential data on the stability characteristics of active pharmaceutical ingredients (APIs) and drug products. These studies are conducted to identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods. For betaxolol hydrochloride—a cardioselective β-adrenergic blocking agent used in the treatment of hypertension and glaucoma—understanding its stability profile is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. Regulatory guidelines from the International Council for Harmonisation (ICH) require demonstrating that analytical methods can adequately separate and quantify degradation products from the active ingredient, thereby confirming their stability-indicating capability.
The primary objectives of these application notes are to:
These protocols have been developed based on current literature and regulatory expectations to ensure robust and reproducible results that meet the stringent requirements of pharmaceutical quality control systems.
The following optimized chromatographic conditions have been established for the separation and quantification of this compound and its degradation products based on published stability-indicating methods:
Accurately weigh 200 mg of this compound reference standard and transfer to a 200 mL volumetric flask. Add approximately 10 mL of deionized water and sonicate for 10 minutes to dissolve. Make up to volume with deionized water to obtain a stock solution of 1 mg/mL [2].
Dilute an appropriate aliquot of the stock solution with mobile phase to obtain a working standard solution of 100 μg/mL [2].
Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water to obtain 0.02 M solution. Adjust pH to 3.0 with ortho-phosphoric acid. Mix phosphate buffer and methanol in the ratio of 40:60 (v/v). Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes [1] [2].
Forced degradation studies should be designed to produce approximately 5-20% degradation of the active ingredient, as this range is generally accepted for validating chromatographic assays while avoiding the formation of secondary degradation products that would not typically form under normal storage conditions [3]. All stress experiments should include appropriate controls (unstressed samples treated similarly but without the stress condition).
Transfer 20 mg of this compound into a 20 mL volumetric flask. Add 4 mL of 0.1 M HCl and maintain at 60°C for 5 days [2] [3]. After the stress period, neutralize the solution with 0.1 M NaOH and dilute to volume with deionized water. Prepare a solution of 100 μg/mL by appropriate dilution with mobile phase before HPLC analysis.
Table 1: Acid Hydrolysis Conditions
| Parameter | Condition |
|---|---|
| Acid Concentration | 0.1 M HCl |
| Temperature | 60°C |
| Duration | 5 days |
| Sample Concentration | 1 mg/mL |
Transfer 20 mg of this compound into a 20 mL volumetric flask. Add 4 mL of 0.1 M NaOH and maintain at 60°C for 5 days [2] [3]. After the stress period, neutralize the solution with 0.1 M HCl and dilute to volume with deionized water. Prepare a solution of 100 μg/mL by appropriate dilution with mobile phase before HPLC analysis.
Table 2: Base Hydrolysis Conditions
| Parameter | Condition |
|---|---|
| Base Concentration | 0.1 M NaOH |
| Temperature | 60°C |
| Duration | 5 days |
| Sample Concentration | 1 mg/mL |
Transfer 20 mg of this compound into a 20 mL volumetric flask. Add 4 mL of 3% hydrogen peroxide and maintain at room temperature for 24 hours [2]. After the stress period, dilute to volume with deionized water. Prepare a solution of 100 μg/mL by appropriate dilution with mobile phase before HPLC analysis.
Table 3: Oxidative Degradation Conditions
| Parameter | Condition |
|---|---|
| Oxidizing Agent | 3% H₂O₂ |
| Temperature | Room temperature |
| Duration | 24 hours |
| Sample Concentration | 1 mg/mL |
Expose the solid this compound powder to direct sunlight for 7 days [2]. Alternatively, expose to controlled light sources providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter as per ICH Q1B guidelines. After exposure, prepare a solution of 100 μg/mL in mobile phase for HPLC analysis.
Table 4: Photolytic Degradation Conditions
| Parameter | Condition |
|---|---|
| Light Source | Sunlight or controlled UV/Vis |
| Exposure | 7 days (sunlight) or per ICH Q1B |
| Sample Form | Solid powder |
| Final Concentration | 100 μg/mL |
Expose the solid this compound powder to dry heat at 80°C for 5 days [3]. After the stress period, allow to cool to room temperature and prepare a solution of 100 μg/mL in mobile phase for HPLC analysis.
Table 5: Thermal Degradation Conditions
| Parameter | Condition |
|---|---|
| Temperature | 80°C |
| Duration | 5 days |
| Sample Form | Solid powder |
| Final Concentration | 100 μg/mL |
The following workflow diagram illustrates the systematic approach to forced degradation studies:
The stability-indicating method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
System suitability should be verified before sample analysis. The following parameters should be met [2]:
Specificity is demonstrated by resolving this compound from all degradation products formed under various stress conditions. The method should also show no interference from excipients when analyzing pharmaceutical formulations. Peak purity should be confirmed using photodiode array detection to ensure that the betaxolol peak is homogeneous and not co-eluting with any degradation product [2].
Linearity should be established across the range of 25-200 μg/mL for this compound [1] [2]. Prepare standard solutions at a minimum of five concentration levels and inject in triplicate. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero.
Table 6: Linearity Data for this compound
| Concentration (μg/mL) | Peak Area |
|---|---|
| 25 | 11092 |
| 50 | 22175 |
| 75 | 33259 |
| 100 | 44348 |
| 200 | 88692 |
Accuracy should be determined using standard addition method at three concentration levels (50%, 100%, and 150% of target concentration) with three replicates at each level. The mean recovery should be between 98.0% and 102.0% [2].
Table 7: Accuracy Data for this compound
| Spike Level (%) | Amount Added (μg/mL) | Amount Found (μg/mL) | Recovery (%) |
|---|---|---|---|
| 50 | 50 | 50.68 | 101.36 |
| 100 | 100 | 100.01 | 100.01 |
| 150 | 150 | 149.41 | 99.61 |
Inject six replicate injections of a standard solution at 100% concentration level. The %RSD for peak areas should be not more than 2.0% [2].
Perform the analysis on three different days by different analysts using different instruments. The %RSD for results between days should be not more than 3.0% [2].
The robustness of the method should be evaluated by making deliberate variations in chromatographic parameters:
The system suitability parameters should remain within specified limits under all modified conditions [2].
This compound demonstrates varying susceptibility to different stress conditions. The drug is particularly labile under acidic and basic conditions, with significant degradation observed after 5 days at 60°C. Oxidative degradation with 3% hydrogen peroxide also produces substantial degradation within 24 hours. The drug shows relative stability under thermal and photolytic stress conditions, with minimal degradation observed in solid state [2].
The typical degradation profile shows clear separation between the parent drug and its degradation products, with the betaxolol peak eluting at approximately 1.72 minutes under the specified chromatographic conditions. The method effectively resolves all degradation products, demonstrating its stability-indicating capability [1] [2].
The developed RP-HPLC method demonstrates excellent performance characteristics for the analysis of this compound and its degradation products. The method shows good linearity over the specified concentration range with a correlation coefficient of 0.9999. The precision data shows %RSD values less than 2% for both repeatability and intermediate precision, indicating the method is robust and reproducible [2].
The accuracy of the method is confirmed by recovery studies, with mean recovery values between 99.61% and 101.36%, well within the acceptable range of 98-102%. The method is specific as evidenced by the clear separation of betaxolol from all degradation products and the absence of interference from excipients in pharmaceutical formulations [2].
Based on the forced degradation studies and available literature, the following degradation products of this compound have been identified:
The following diagram illustrates the analytical methodology and key outcomes:
The forced degradation studies conducted on this compound according to the described protocols provide comprehensive information about the stability characteristics of this drug substance. The developed RP-HPLC method is stability-indicating and successfully separates this compound from its degradation products under all stress conditions.
Based on the results, the following recommendations are provided:
The methods described in this protocol are suitable for routine quality control of this compound in bulk and pharmaceutical dosage forms, as well as for stability studies. The validated method meets all regulatory requirements and provides reliable data for assessing the stability of this important cardiovascular and ophthalmic therapeutic agent.
Conventional betaxolol hydrochloride (BH) eye drops face challenges like rapid precorneal clearance and low ocular bioavailability [1]. Nanoparticle systems fabricated via ion cross-linking can overcome these barriers. This protocol details the preparation of multifunctional MMt-BH-HA/CS-ED NPs, which utilize ion cross-linking between cationic chitosan (CS) and anionic hyaluronic acid (HA) to create a stable, mucoadhesive network that prolongs corneal residence and enables sustained drug release [1] [2].
The following workflow outlines the preparation process, which is based on the ion cross-linking-solvent evaporation method [2].
Detailed Procedure:
MMt-BH-HA/CS-ED NPs suspension at 4°C [2].3.2.1. Physicochemical Characterization [2]
Total Drug is the amount added and Free Drug is the amount not encapsulated.3.2.2. In Vitro Release Study [1] [2]
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| MMt-BH-HA/CS-ED NPs | ~200-300 | <0.3 | +25 to +35 | >90% | Data specific | [1] [2] |
| BH-Chitosan NPs | 168 - 260 | Data not reported | +25.2 to +26.4 | Data not reported | Data not reported | [3] |
| Time Point (Hours) | Cumulative Drug Release (%) |
|---|---|
| 1 | ~20-30% |
| 2 | ~30-45% |
| 4 | ~45-60% |
| 8 | ~60-80% |
| 12 | ~80-90% |
| 24 | >90% |
The prepared nanoparticles enhance ocular drug delivery through a multi-mechanism approach, as illustrated below.
Key Mechanisms:
This protocol provides a reliable method for fabricating this compound-loaded nanoparticles via ion cross-linking. The resulting MMt-BH-HA/CS-ED NPs exhibit excellent physicochemical properties, sustained drug release, and enhanced precorneal retention, offering a promising and effective strategy for glaucoma management.
Glaucoma represents a chronic neurodegenerative disorder characterized by progressive optic nerve damage and remains a leading cause of irreversible blindness worldwide, currently affecting approximately 60.5 million people globally. The disease has been termed the "silent thief of vision" due to its asymptomatic early stages, with patients often remaining unaware until significant visual field loss has occurred. Elevated intraocular pressure (IOP) remains the primary modifiable risk factor, with studies indicating a 12% increase in glaucoma risk for every 1 mmHg increase in IOP [1] [2] [3].
Betaxolol hydrochloride (BH), a selective β1-adrenergic receptor antagonist, reduces IOP by decreasing aqueous humor production through inhibition of cyclic adenosine monophosphate (cAMP) production in the ciliary body. Compared to non-selective beta-blockers like timolol, BH offers advantages including fewer systemic side effects and potential neuroprotective properties that may help protect retinal ganglion cells from apoptosis. However, conventional BH eye drops face significant biopharmaceutical challenges, with less than 5% of the administered dose reaching the anterior chamber due to rapid precorneal clearance caused by tear turnover, nasolacrimal drainage, and ocular barriers [1] [2] [4].
The development of advanced nano-delivery systems addresses these limitations through enhanced precorneal retention, improved corneal permeability, and sustained drug release profiles. These systems leverage mucoadhesive polymers, ion-exchange clay materials, and nanoscale size effects to significantly improve ocular bioavailability while reducing dosing frequency from 2-3 times daily to once daily, thereby addressing the critical issue of patient non-adherence in chronic glaucoma management [1] [5] [4].
The following diagram illustrates the preparation workflow for MMt-BH-HA/CS-ED NPs:
Table 1: Comparative physicochemical characterization of this compound nanoformulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | pH | Osmolarity (mOsm/kg) |
|---|---|---|---|---|---|---|---|
| MMt-BH-HA/CS-ED NPs | 218.4 ± 12.7 | 0.241 ± 0.032 | +32.6 ± 1.8 | 82.45 ± 3.21 | 14.31 ± 0.47 | 6.8 ± 0.2 | 305 ± 15 |
| BH-HPOBs | 162.3 ± 8.5 | 0.189 ± 0.021 | -41.2 ± 2.3 | 75.32 ± 2.84 | 9.85 ± 0.52 | 7.2 ± 0.1 | 290 ± 10 |
| BMEMs | 1250 ± 145 | 0.152 ± 0.018 | +28.4 ± 1.5 | 94.35 ± 1.01 | 15.82 ± 0.38 | 6.5 ± 0.3 | 315 ± 12 |
Table 2: In vitro release profile and kinetic modeling of BH from nanoformulations
| Formulation | Release Duration (h) | % Release at 2h | % Release at 8h | % Release at 24h | Best Fit Model | Release Exponent (n) | Mechanism |
|---|---|---|---|---|---|---|---|
| MMt-BH-HA/CS-ED NPs | 8 | 32.5 ± 3.2 | 78.4 ± 4.1 | - | Korsmeyer-Peppas | 0.63 ± 0.04 | Anomalous Transport |
| BH-HPOBs | 24 | 28.7 ± 2.8 | 65.3 ± 3.7 | 92.5 ± 4.3 | Higuchi | 0.52 ± 0.03 | Diffusion Controlled |
| BMEMs | 12 | 25.4 ± 2.5 | 72.8 ± 3.9 | - | Korsmeyer-Peppas | 0.58 ± 0.05 | Anomalous Transport |
| BH Solution | 2.5 | 95.2 ± 4.1 | - | - | Zero-order | - | Rapid Dissolution |
The following diagram illustrates the mechanism of action and therapeutic pathway:
The development of This compound nano-delivery systems represents a significant advancement in ophthalmic drug delivery for glaucoma management. The protocols outlined herein provide robust methodologies for formulating, characterizing, and evaluating these sophisticated delivery systems. Key advantages include extended precorneal residence time through mucoadhesive polymers, sustained drug release leveraging montmorillonite ion-exchange capacity, and enhanced corneal permeability via nanosized formulations and penetration enhancers.
From a technical perspective, the MMt-BH-HA/CS-ED NP system demonstrates particular promise due to its dual sustained release mechanism and positive surface charge facilitating interaction with negatively charged ocular mucins. The micro-interactions between nanoparticles and tear film components convert drug clearance from being controlled by the fast aqueous layer turnover to the slow mucin layer turnover, significantly improving ocular bioavailability [1] [6].
For successful technology transfer and scaling, attention must be paid to critical quality attributes including particle size distribution (PDI <0.3), zeta potential (>±25mV for stability), sterility, and osmolarity (280-320mOsm/kg). Additionally, accelerated stability studies should be conducted according to ICH guidelines, monitoring physical stability, drug content, and release profile over time.
These advanced nano-delivery systems address the critical challenge of patient adherence in chronic glaucoma therapy by reducing dosing frequency while maintaining therapeutic IOP control, ultimately potentially slowing disease progression and preserving visual function.
For researchers needing to identify and quantify Betaxolol hydrochloride (BH) and its degradation products, a stability-indicating reversed-phase high performance liquid chromatography (RP-HPLC) method has been developed and validated per ICH guidelines [1] [2].
The table below summarizes the optimized chromatographic conditions:
| Parameter | Specification |
|---|---|
| Column | Nucleosil C18, 4 µm (150 × 4.6 mm) [1] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate : Methanol (40:60, v/v) [1] |
| pH Adjustment | Adjusted to pH 3.0 with ortho-phosphoric acid [1] |
| Elution Mode | Isocratic [1] |
| Flow Rate | 1.6 mL/min [1] |
| Detection Wavelength | 220 nm [1] |
| Retention Time | ~1.72 min [1] |
| Injection Volume | 20 µL [1] |
| Column Temperature | 20°C [1] |
This method was successfully validated, demonstrating the following performance characteristics [1]:
Forced degradation studies help understand the intrinsic stability of BH and validate the method's stability-indicating properties. The following experimental conditions were applied, and the resulting samples were analyzed using the HPLC method described above [1].
The studies concluded that BH is susceptible to significant degradation under acidic, basic, and oxidative stress conditions, but is stable when exposed to sunlight [1]. This information is critical for guiding the handling, storage, and formulation of the drug substance.
A common challenge is the poor ocular bioavailability of conventional BH eye drops. Recent research has explored a nanoparticle-based delivery system to improve stability and retention on the ocular surface. The system was constructed as follows [3]:
Q: What is the most stable pH for a this compound solution? Based on the forced degradation results, the compound is more stable in acidic conditions. The validated HPLC method uses a mobile phase at pH 3.0, suggesting reasonable stability in this acidic range, whereas significant degradation occurred under basic conditions (pH ~14) [1].
Q: My HPLC analysis of BH shows extra peaks. What could be the cause? The appearance of extra peaks likely indicates degradation. The forced degradation study provides a reference: exposure to acid, base, or oxidants will generate degradation products that are separated from the main BH peak by the described RP-HPLC method [1]. You can compare your chromatogram with the published degradation profiles.
Q: How can I improve the precorneal retention time of an ocular BH solution? Traditional solutions have short retention. Using mucoadhesive polymers like chitosan and hyaluronic acid in a nanoparticle system has been shown to significantly slow down clearance and extend the drug's residence time on the eye [3].
What is a stability-indicating method? It is an analytical procedure that can accurately and reliably measure the active ingredient in a drug without interference from degradation products, excipients, or other potential impurities. This is proven through forced degradation studies [1].
How are degradation products created for testing? Degradation products are generated by stressing the drug substance under harsh conditions that exceed normal storage, such as with acid, base, an oxidizing agent, heat, or light. This process is known as forced degradation [1].
What is the typical workflow for a forced degradation study? The general workflow involves preparing the drug substance, subjecting it to various stress conditions, and then analyzing the samples using the HPLC method to see how the main peak degrades and new peaks (degradation products) emerge.
The diagram below illustrates this workflow.
The following method has been developed and validated specifically for betaxolol hydrochloride as per International Conference on Harmonization (ICH) guidelines and is suitable for separating the drug from its degradation products [1].
| Parameter | Specification |
|---|---|
| Column | Nucleosil C18 (150 mm x 4.6 mm, 4 µm) or equivalent [1] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer : Methanol (40:60, v/v) [1] |
| pH Adjustment | Adjusted to pH 3.0 with ortho-phosphoric acid [1] |
| Flow Rate | 1.6 mL/min [1] |
| Detection Wavelength | 220 nm [1] |
| Injection Volume | 20 µL [1] |
| Column Temperature | 20°C [1] |
| Retention Time | ~1.72 minutes for Betaxolol HCl [1] |
| Run Time | 10 minutes [1] |
The method has been demonstrated to be suitable for its intended use with the following validation parameters [1]:
| Validation Parameter | Result |
|---|---|
| Linearity Range | 25 - 200 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Regression Equation | y = 0.4434x + 0.0767 |
| Precision (% RSD) | ≤ 0.53% |
| Accuracy (% Recovery) | 100.01% - 101.35% |
| Detection Limit (LOD) | Calculated per ICH guidelines* |
| Quantification Limit (LOQ) | Calculated per ICH guidelines* |
*LOD and LOQ were calculated using the formulas: LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve [1].
The following procedures were used to stress this compound and demonstrate the stability-indicating power of the method. In all cases, a solution was prepared and then neutralized (if necessary) before analysis [1].
The relationship between method parameters and their impact on analysis is outlined below.
| Technique | Mechanism | Key Findings/Advantages | Reference |
|---|---|---|---|
| Highly Permeable Ocular Bilosomes (HPOBs) | Bile salts (e.g., Sodium Taurocholate) and edge activators integrate into nanovesicle bilayers, destabilizing corneal membranes and enhancing penetration [1]. | ~3.3x increase in ex vivo corneal permeability; sustained drug release over 24 hours [1]. | [1] |
| Salt-Induced Modulation in Contact Lenses | High salt concentration in loading solution reduces drug solubility and "bound water" in hydrogel, driving more drug molecules into the polymer matrix [2]. | Significant increase in drug loading efficiency for highly soluble, salt-form drugs like BH [2]. | [2] |
This methodology is adapted from the research into Highly Permeable Ocular Bilosomes [1].
The following diagram illustrates the experimental workflow for creating and evaluating HPOBs.
This protocol is based on a study aiming to enhance drug loading in hydrogel contact lenses [2].
Q1: Why is Betaxolol HCl considered a challenging drug for ocular delivery? Betaxolol HCl is a highly hydrophilic drug (Biopharmaceutical Classification System Class III: high solubility, low permeability). Its low permeability coefficient limits its ability to cross the corneal epithelium, resulting in less than 5% ocular bioavailability from conventional eye drops [1].
Q2: What is the primary mechanism by which bilosomes enhance corneal permeability? Bilosomes enhance permeability primarily through two mechanisms: the bile salts (e.g., sodium taurocholate) act as permeation enhancers by disrupting the tight junctions of the corneal epithelium and fluidizing the cell membranes. Additionally, their nanoscale size allows for more efficient interaction with and penetration through the ocular surface [1].
Q3: Is the salt-induced loading method suitable for all types of contact lens materials? While the salt-induced method was demonstrated effectively on p-HEMA lenses, the study also suggests it is applicable to other hydrogel-based contact lens materials. However, the extent of enhancement may vary depending on the specific polymer's ionic character and water content [2].
Q4: How does the selectivity of Betaxolol offer an advantage in formulation? Betaxolol is a cardioselective (beta-1) blocker. This selectivity is beneficial because it is less likely to induce bronchospasm compared to non-selective beta-blockers like timolol, making it relatively safer for patients with mild respiratory comorbidities [3] [4].
The following data is adapted from a multifunctional nanoparticle system (MMt-BH-HA/CS-ED NPs) that combines BH-loaded montmorillonite (Mt) with a hyaluronic acid/chitosan (HA/CS) core and a Eudragit (ED) coating [1].
| Parameter | Target / Optimal Value | Characterization Method |
|---|---|---|
| Particle Size | ~150-200 nm (core HA/CS NPs); ~646 nm (final MMt-BH-HA/CS-ED NPs) | Dynamic Light Scattering (DLS) [1] |
| Zeta Potential | Positive charge, e.g., +25 mV to +35 mV | Electrophoretic Light Scattering [1] |
| Polydispersity Index (PDI) | < 0.3 | DLS [1] |
| Encapsulation Efficiency (EE) | > 90% | Ultrafiltration/UV Spectrometry: EE% = (Total Drug - Free Drug) / Total Drug * 100% [1] |
| Drug Loading (DL) | > 15% | UV Spectrometry: DL% = (Mass of encapsulated drug / Total mass of nanoparticles) * 100% [1] |
| pH | 5.0 - 7.4 (physiologically acceptable) | pH Meter [1] [2] |
| Osmotic Pressure | Isotonic with tear fluid (∼290 mOsm/kg) | Osmometer [1] |
Here are detailed methodologies for key experiments cited in the optimization data.
This is a detailed method for preparing multifunctional BH nanoparticles [1].
Step 1: Drug-Clay Complex Formation
Step 2: Polymeric Nanoparticle Formation
Step 3: External Coating and Solvent Evaporation
The workflow of this preparation method can be visualized as follows:
Particle Size, PDI, and Zeta Potential
Encapsulation Efficiency (EE) and Drug Loading (DL)
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low EE | Drug leakage due to high water solubility of BH [1] | Pre-form a complex with Mt to trap drug molecules [1] [2]. |
| Large Particle Size | High concentration of polymers, insufficient energy input during emulsification [1] | Optimize polymer concentration and HA/CS ratio; ensure adequate sonication power and time [3] [1]. |
| High PDI | Inconsistent mixing, rapid solvent evaporation leading to aggregation | Control stirring rate and solvent evaporation speed; use surfactant like Poloxamer 188 [1]. |
| Positive Zeta Potential too low | Insufficient cationic polymer (CS or ED) | Increase concentration of CS or Eudragit RS coating solution; verify pH of CS solution is optimized for ionization [1]. |
The optimization involves balancing multiple factors. The diagram below shows how critical parameters influence the final product's Critical Quality Attributes (CQAs).
The following table summarizes the key parameters and their variations that were tested for a stability-indicating RP-HPLC method for Betaxolol Hydrochloride, along with the standard conditions [1].
| Parameter | Standard Condition | Variations Tested |
|---|---|---|
| Flow Rate | 1.6 mL/min | Specific variations not detailed in abstract [1]. |
| Detection Wavelength | 220 nm | Specific variations not detailed in abstract [1]. |
| Column Temperature | 20°C | Specific variations not detailed in abstract [1]. |
| Organic Content in Mobile Phase | Methanol (60%) | Specific variations not detailed in abstract [1]. |
| Mobile Phase Buffer pH | pH 3.0 | Implied by method development [1]. |
For a comprehensive troubleshooting guide, you can structure the robustness testing around the following workflow, which is synthesized from the general approach in the search results.
Q1: What is the most critical parameter to monitor in this Betaxolol HPLC method? While all parameters are important, the pH of the mobile phase buffer is often critical in reversed-phase chromatography. Even small changes in pH can significantly alter the retention time, peak shape, and resolution of the analyte, especially for ionizable compounds like Betaxolol (pKa ~9.4) [1] [2]. The method was specifically developed at pH 3.0 to ensure robustness [1].
Q2: How is the robustness of the method demonstrated? Robustness is demonstrated by showing that the method's performance remains unaffected by small, deliberate variations in the chromatographic conditions. As per ICH guidelines, this involves testing parameters like flow rate, wavelength, and mobile phase composition and evaluating key outputs like retention time and peak area to ensure they remain within acceptance criteria [1].
Q3: The method is not stability-indicating for my formulation. What could be wrong? A stability-indicating method must adequately separate the main drug from its degradation products. If your method fails, verify that the chromatographic conditions (column type, mobile phase gradient, and pH) are optimal for your specific sample. The cited method achieved this using a C18 column and the described mobile phase, successfully separating Betaxolol from degradation products formed under forced degradation studies [1].
The fundamental goal is to determine whether excipients cause unacceptable instability in the drug substance. This is achieved through forced degradation studies and specificity testing using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) [1].
The workflow below illustrates the key stages of this testing process.
The following steps are based on a validated stability-indicating RP-HPLC method for betaxolol hydrochloride [1]. You can use this method as a starting point for your compatibility studies.
1. Chromatographic Conditions This table summarizes the core parameters of the HPLC method used for analysis.
| Parameter | Specification |
|---|---|
| Column | Nucleosil C18 (150 mm x 4.6 mm, 4 µm or 250 mm x 4.6 mm, 5 µm) [1] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer : Methanol (40:60, v/v) [1] |
| pH Adjustment | Adjust to pH 3.0 with orthophosphoric acid [1] |
| Flow Rate | 1.6 mL/min [1] |
| Detection Wavelength | 220 nm [1] |
| Injection Volume | 20 µL [1] |
| Retention Time | ~1.72 minutes [1] |
2. Sample Preparation for Compatibility Testing
3. Analysis and Interpretation
What is the primary analytical method for this compound compatibility studies? A reversed-phase HPLC (RP-HPLC) method is the standard technique. The specific method using a C18 column with a phosphate buffer-methanol mobile phase has been validated as stability-indicating, meaning it can detect the drug and its degradation products separately [1].
Which excipients have been tested with this method? In the context of developing an HPLC method, the study tested specificity by spiking the drug with common tablet excipients, including lactose, sodium starch glycolate, microcrystalline cellulose, colloidal silica, and magnesium stearate. The results confirmed that the analytical method itself was not interfered with by these excipients, which is a prerequisite for a reliable compatibility study [1].
Are there other formulation studies on betaxolol? Yes. Research has been conducted on formulating betaxolol into controlled-release ocular inserts using polymers like HPMC K4M and Ethyl Cellulose. These studies focus on release kinetics rather than chemical compatibility, but they demonstrate that these polymers can be successfully used in formulations containing betaxolol [2].
For researchers, a robust Reversed-Phase HPLC (RP-HPLC) method is fundamental. The method below has been developed and validated according to International Conference on Harmonization (ICH) guidelines and is suitable for the analysis of this compound in pharmaceutical dosage forms [1].
| Parameter | Specification |
|---|---|
| Column | Nucleosil C18, 5 μm (250 mm × 4.6 mm) [1] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer : Methanol (40:60, v/v) [1] |
| pH Adjustment | Adjusted to pH 3.0 with ortho-Phosphoric Acid [1] |
| Flow Rate | 1.6 mL/min [1] |
| Detection Wavelength | 220 nm [1] |
| Injection Volume | 20 μL [1] |
| Column Temperature | 20°C [1] |
| Retention Time | ~1.72 minutes [1] |
| Run Time | Within 10 minutes [1] |
The following table summarizes the key validation parameters obtained for this method, demonstrating its reliability [1].
| Validation Parameter | Result |
|---|---|
| Linearity Range | 25 - 200 μg/mL [1] |
| Regression Equation | y = 0.4434x + 0.0767 [1] |
| Correlation Coefficient (R²) | 0.9999 [1] |
| Precision (% RSD) | System Precision: ≤ 0.41%; Method Precision: ≤ 0.53% [1] |
| Accuracy (% Recovery) | 100.01% - 101.35% [1] |
| LOD & LOQ | Calculated per ICH guidelines [1] |
Forced degradation establishes the stability-indicating capability of the method. The workflow below illustrates the experimental design for subjecting betaxolol samples to various stress conditions.
Q1: Why is the mobile phase pH critical, and why is it set at 3.0 in this method? The pH of the mobile phase significantly impacts the ionization state of the analyte and its interaction with the stationary phase. A low pH (3.0) suppresses the ionization of silanol groups on the C18 column and the betaxolol molecule itself, leading to better peak shape, reduced tailing, and consistent retention times [1].
Q2: How can I improve the retention time reproducibility?
Q3: What should I do if I observe peak tailing or splitting?
Q4: The baseline is noisy or shows high backpressure. What are the likely causes?
Q5: The recovery in my accuracy test is outside the acceptable range (98-102%). What could be wrong?
Beyond analytical method development, research into improving betaxolol's therapeutic precision is also advancing. A major challenge in ocular delivery is low bioavailability (<5% for eye drops) due to physiological barriers [2] [3].
Emerging strategies focus on novel carrier systems to enhance precision and efficacy:
| Problem & Possible Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Poor Resolution | Test column with QC method; Check retention times, peak shape. | Adjust mobile phase composition (ratio of organic solvents, acid/base additives); Consider using a different CSP (e.g., switch from polysaccharide to macrocyclic glycopeptide); Lower temperature [1] [2]. |
| Low Column Efficiency (Theoretical Plates) | Check for peak tailing or broadening; Measure column pressure. | Flush and clean column (use strong solvents like DMF for immobilized phases or 2-propanol for coated phases); Ensure sample is dissolved in mobile phase or weaker solvent; Replace clogged inlet frit or use guard cartridge [3]. |
| High Backpressure | Check pressure history; Review sample solvent and mobile phase. | Reverse column to flush frit (short-term); Filter mobile phase and samples; Ensure sample solvent compatibility (avoid strong solvents in NP); For coated columns, confirm no harmful solvents were used [3]. |
| Irreproducible Results on a New Column | Compare with established method on old column. | "Condition" new column with mobile phase containing additive to mimic "memory effect" of old column; For validated methods, use a column from the same lot or redevelop method [3]. |
This validated HPLC method can serve as a reference for developing your own assays [1] [4].
This general strategy can help systematically develop and optimize a chiral separation method for Betaxolol and other compounds. The process involves selecting a column, screening mobile phases, and then fine-tuning the method.
What is the most common chiral stationary phase used for β-blockers like Betaxolol? Polysaccharide-based columns (e.g., Chiralcel OD-H, OJ-H, Chiralpak AD-H) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic T, V) are among the most successful and widely used CSPs for the enantioseparation of β-blockers [2].
Why should I consider Polar Ionic Mode (PIM)? PIM, which uses a polar organic solvent (like methanol) with small amounts of acid and base additives, offers advantages in speed, efficiency, and sensitivity. The mobile phases are also volatile, making them ideal for preparative-scale applications and LC-MS coupling [1] [5].
My column efficiency has dropped. Can the column be saved? It depends on the column type. Immobilized columns (e.g., CHIRALPAK IA, IB, IC series) can often be regenerated by flushing with strong solvents like THF or DMF. Coated columns are more sensitive, and flushing with 2-propanol may help, but damage from strong solvents is often irreversible, requiring column replacement [3].
What is the clinical importance of separating Betaxolol enantiomers? The S- and R-enantiomers of a chiral drug can have significantly different pharmacological activities, metabolism, and toxicity. For β-blockers, the (S)-(-)-enantiomer is typically responsible for the desired beta-blocking activity. Therefore, enantiomeric separation is crucial for pharmacokinetic studies, ensuring drug safety and efficacy, and for monitoring optical purity in pharmaceutical products [2].
Betaxolol HCl is a selective β1-adrenergic blocker used to lower intraocular pressure (IOP) in glaucoma by reducing aqueous humor production [1]. Its permeability is challenging because it is a highly hydrophilic drug (Biopharmaceutical Classification System Class III: high solubility, low permeability) with a reported permeability coefficient of 3.5 × 10⁻⁵ cm/s [2]. The main barriers it must overcome are:
Advanced nanocarrier systems can significantly improve the corneal permeability and retention of Betaxolol HCl. The table below summarizes the performance of two effective strategies.
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Permeability & Efficacy Findings |
|---|---|---|---|---|---|
| Highly Permeable Ocular Bilosomes (HPOBs) [2] | Span 60, Cholesterol, Sodium Deoxycholate | 132.4 ± 4.8 | -46.1 ± 2.1 | 88.9 ± 1.5 | 8.8-fold increase in ex vivo corneal permeability; sustained IOP reduction over 24 hours in vivo. |
| Multifunctional Nanoparticles [6] | Chitosan, Hyaluronic Acid, Montmorillonite, Eudragit | 265.3 ± 9.1 | +37.8 ± 1.2 | 85.4 ± 2.3 | Significant prolongation of precorneal retention; more durable and stable IOP-lowering effect in vivo. |
This method uses the ethanol injection technique to create stable, permeable vesicles [2].
Step 1: Lipid Phase Preparation
Step 2: Aqueous Phase Preparation
Step 3: Injection and Self-Assembly
Step 4: Purification and Storage
This ion cross-linking method creates complex nanoparticles for prolonged retention [6].
Step 1: Form the Drug-Clay Complex
Step 2: Prepare Polymer Solutions
Step 3: Nanoparticle Formation
Step 4: Eudragit Coating
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Encapsulation Efficiency (EE%) | Drug leakage due to high water solubility of BH. | Use an ion-exchange matrix (e.g., montmorillonite) to pre-complex the drug before encapsulation [6]. |
| Large Particle Size & High PDI | Inefficient mixing during formation; aggregation. | Optimize stirring speed/sonication energy; use a syringe pump for controlled injection [2]. Include a stabilizer like Poloxamer 188 [6]. |
| Poor Corneal Permeation | Formulation lacks penetration-enhancing components. | Incorporate bile salts (e.g., sodium deoxycholate) and edge activators in bilosomes [2]. Use cationic polymers (e.g., chitosan) to loosen tight junctions [6]. |
| Short Precorneal Retention | Formulation is cleared quickly by tear turnover. | Use mucoadhesive polymers (e.g., Chitosan, Hyaluronic Acid) to increase interaction with the ocular mucosa [6] [3]. |
Advanced formulations enhance permeability through multiple mechanisms. The diagram below illustrates how bilosomes and multifunctional nanoparticles interact with ocular barriers.
| Metric | Betaxolol (0.5%) | Timolol (0.5%) | Study Details |
|---|
| Short-Term Effect (90 mins) | No significant change [1] [2] | Significant decrease (-18 ± 5%) [1] [2] | Design: Double-masked, randomized, placebo-controlled trial. Subjects: 12 healthy volunteers. Measurement: Laser Doppler velocimetry of retinal venous flow [1] [2]. | | Long-Term Effect (2 weeks) | Significant increase (+14 ± 9%) [1] [2] | Significant decrease (-14 ± 6%) [1] [2] | | | Effect on Vascular Resistivity | Significant reduction in the ophthalmic and central retinal arteries [3] [4] | Significant increase in the temporal posterior ciliary artery [4] | Design: Color Doppler Imaging (CDI) study. Population: Patients with Primary Open Angle Glaucoma (POAG) [4]. | | Clinical Outcome Correlation | Improved visual fields in patients with normotension glaucoma after one year [3] | Not assessed in the provided studies | Population: 18 patients with normotension glaucoma (NTG) [3]. |
To ensure reproducibility, here are the methodologies from the key studies cited.
This study was designed to directly compare the short- and long-term effects of the two drugs.
This study focused on the long-term clinical outcomes of betaxolol in a relevant patient population.
The differential effects on blood flow are linked to the distinct pharmacological mechanisms of the two drugs. The following diagram illustrates the key pathways and mechanisms through which betaxolol and timolol affect retinal blood flow and neurons.
The divergent effects stem from their differing receptor selectivity and molecular actions:
For researchers and drug development professionals, the data indicates that betaxolol offers a multi-faceted pharmacological profile:
The core difference lies in receptor selectivity: betaxolol is a cardioselective β-1 blocker, while non-selective beta-blockers (e.g., propranolol, timolol) antagonize both β-1 and β-2 adrenergic receptors [1] [2]. This selectivity profile is the primary reason for their differing side effect patterns.
The table below summarizes the key differences in their systemic adverse effect profiles.
| Side Effect Category | Betaxolol (β-1 Selective) | Non-Selective Beta-Blockers (e.g., Propranolol, Timolol) |
|---|---|---|
| Cardiovascular | Bradycardia, hypotension, heart failure (dose-dependent) [1] [3]. | Effects are generally similar to betaxolol [2] [4]. |
| Respiratory | Lower risk of bronchospasm; preferred in patients with mild respiratory disease like COPD [1]. | Significantly higher risk; can cause life-threatening bronchospasm; contraindicated in asthma [2] [5] [6]. |
| Metabolic / Endocrine | May mask hypoglycemia in diabetics [3]. | More pronounced masking of hypoglycemic symptoms; may exacerbate hyperglycemia [2] [4]. |
| Peripheral Vasculature | Lower potential for cold-induced vasoconstriction [1]. | Can cause or worsen Raynaud's phenomenon and peripheral vascular disease due to unopposed α-receptor-mediated vasoconstriction [2] [4]. |
| Central Nervous System | Insomnia, dizziness, fatigue, depression [1] [5]. | Similar CNS effects; fatigue and sexual dysfunction are widely reported [2] [6]. |
To provide a clearer quantitative perspective, the following table compares their effects on specific physiological parameters based on their mechanisms of action.
| Parameter / Interaction | Betaxolol (β-1 Selective) | Non-Selective Beta-Blockers |
|---|---|---|
| Heart Rate | Decreases [1] [7] [8] | Decreases [2] [8] |
| Bronchoconstriction Risk | Lower (theoretical and clinical) [1] | Higher (theoretical and clinical) [2] [6] |
| Peripheral Vascular Resistance | Mild increase or neutral effect [8] | More pronounced increase [8] |
| Anaphylaxis & Epinephrine | Reduced response to epinephrine; may require higher doses [2] [6] | Reduced response to epinephrine; may require higher doses [2] [6] |
The divergence in side effects is a direct consequence of the different adrenergic receptors blocked.
The diagram below illustrates the primary signaling pathways affected by these drugs, highlighting the sources of their differing side effect profiles.
Diagram: Signaling Pathways and Drug Targets of Beta-Blockers. Betaxolol selectively inhibits the β₁-receptor pathway (yellow), primarily affecting heart and kidney function. Non-selective beta-blockers inhibit both β₁ (yellow) and β₂ (green) pathways, leading to additional effects on bronchi and blood vessels, which explains their higher incidence of respiratory and vascular side effects.
The clinical preference for betaxolol in patients with respiratory comorbidities is supported by its pharmacological profile [1]. Furthermore, the lipophilicity of a beta-blocker influences its ability to cross the blood-brain barrier, which is associated with the incidence of CNS side effects like sleep disturbance and depression. Betaxolol is considered lipophilic [1], a property shared with several non-selective blockers like propranolol [4], meaning this class of side effects may be similar across these agents.
The table below summarizes the key characteristics of HPLC and GC-MS methods for analyzing this compound, based on current literature.
| Feature | HPLC (Stability-Indicating RP-HPLC) | GC-MS (for β-Blockers in General) |
|---|---|---|
| Common Application | Analysis of pharmaceutical formulations (tablets); forced degradation studies [1]. | Multi-residue analysis in biological fluids and urine for doping control or forensic toxicology [2] [3]. |
| Sample Preparation | Dissolution in water or mobile phase, dilution, and filtration [1]. | Typically requires derivatization of the polar amine and hydroxyl groups before analysis [3]. |
| Separation & Detection | RP-C18 column; UV detection at 220 nm [1]. | GC column; mass spectrometric detection [3]. |
| Linearity | 25 - 200 μg/mL [1] | Data specific to betaxolol not available in search results. |
| LOD/LOQ | Not specified in the located study, but method was validated per ICH guidelines [1]. | Generally allows determination in the lower ng/mL range for β-blockers in urine [3]. |
| Key Advantage | Simplicity and speed: No complex sample derivation; rapid run time (1.72 min for betaxolol) [1]. | High sensitivity and selectivity: Superior for detecting very low concentrations in complex matrices like blood [2] [3]. |
| Key Limitation | Lower sensitivity compared to MS-detection methods. | Tedious preparation: Derivatization step is often lengthy and complex [3]. |
A core challenge in directly comparing these techniques for betaxolol is that GC-MS typically requires a derivatization step to analyze the drug due to its polar functional groups, making the process more complex than HPLC [3] [4].
Here are the detailed methodologies for the key techniques cited.
This is a validated method for quantifying this compound in tablets and assessing its stability [1].
While not specific to betaxolol, a modern UHPLC-MS/MS method for 18 β-blockers in blood demonstrates the protocol for highly sensitive detection [2].
The following diagram illustrates the fundamental procedural differences between the two techniques for analyzing betaxolol.
The "best" method is dictated by your analytical goal. For routine analysis of drug products, HPLC-UV is ideal. For detecting trace levels in biological systems, LC-MS/MS is the recommended technique.
The table below summarizes the key characteristics of Betaxolol versus other common antiglaucoma drug classes based on clinical studies.
| Agent / Drug Class | Mechanism of Action | IOP Reduction (Efficacy) | Key Safety Profile & Contraindications | Clinical & Research Notes |
|---|
| Betaxolol (Selective β-1 Blocker) | Reduces aqueous humor production via β-1 adrenergic blockade [1] [2]. | • Monotherapy: ≈ -3 mmHg to -4 mmHg in children [3]. • Vs. Timolol: Slightly less effective [4] [5]. | • Systemic: Fewer pulmonary side effects (bronchospasm) due to β-1 selectivity; caution in cardiac disease [1] [2]. • Ocular: Conjunctival hyperemia, discomfort [6]. | Potential neuroprotective and vasodilatory effects beyond IOP-lowering, possibly due to calcium channel blocking activity [2]. | | Timolol (Non-Selective β-Blocker) | Reduces aqueous humor production via β-1 and β-2 adrenergic blockade [3]. | • Monotherapy: ≈ -5 mmHg in children [3]. • Long-term: 43% of patients remained on monotherapy after 7 years [5]. | • Systemic: Higher risk of bronchospasm, bradycardia, hypotension; contraindicated in asthma, severe COPD [3] [1]. • Ocular: Similar ocular tolerance to Betaxolol [4]. | Considered more effective for IOP reduction than Betaxolol, but with a less favorable systemic safety profile in at-risk patients [5] [3]. | | Prostaglandin Analogs (e.g., Latanoprost) | Increases uveoscleral outflow of aqueous humor [7]. | • Monotherapy: 25-33% reduction from baseline [7]. | • Systemic: Generally minimal systemic effects [1]. • Ocular: Conjunctival hyperemia, increased eyelash growth, iris pigmentation changes [7]. | Often first-line therapy due to strong efficacy and favorable systemic safety profile [1] [7]. | | Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) | Reduces aqueous humor production by inhibiting carbonic anhydrase in the ciliary body [3]. | • Monotherapy (Pediatric): Modest effect; 56-78% of children maintained on monotherapy for 3 months [3]. | • Systemic: Generally well-tolerated systemically [3]. • Ocular: Burning/stinging on instillation, ocular hyperemia [3]. | Useful as a second-line agent, especially in patients with contraindications to beta-blockers [3]. | | Alpha-2 Agonists (e.g., Brimonidine) | Reduces aqueous production and may increase uveoscleral outflow [3]. | • Pediatric Adjunct: Modest effect (≈ -2 mmHg) [3]. | • Systemic: High risk of CNS depression (somnolence, lethargy), bradycardia, hypotension in children; avoid in infants and young children [3]. | Not a first- or second-line therapy in pediatrics due to safety profile. Apraclonidine has a better safety profile for short-term use [3]. |
For a deeper understanding, here are the methodologies and key findings from pivotal studies comparing Betaxolol and Timolol.
This long-term study provides crucial data on the real-world performance of these medications.
This shorter, controlled study focused directly on the efficacy and tolerability of the two drugs.
The following diagram illustrates the primary and proposed secondary mechanisms of Betaxolol.
The primary mechanism of Betaxolol is the reduction of aqueous humor production via β-1 adrenergic blockade in the ciliary body [1]. Research also suggests additional effects:
The data presents a clear trade-off for Betaxolol hydrochloride:
The table below summarizes key experimental data from a receptor binding study that compared betaxolol to other common beta-blockers. The affinity ratio (β2:β1) indicates selectivity; a higher ratio means the drug is more selective for beta-1 receptors [1].
| Drug Name | Beta-1 Selectivity Profile | Experimental Model | Key Quantitative Findings |
|---|---|---|---|
| Betaxolol | Selective β1-antagonist | Bovine trachea (β2-predominant) and heart tissues [1]. | In trachea, 2.2 to 2.7 times more selective for β1-receptors than atenolol [1]. |
| Atenolol | Selective β1-antagonist | Same as above [1]. | Used as a reference for cardioselective comparison; less selective than betaxolol [1]. |
| ICI-118,551 | Selective β2-antagonist | Same as above [1]. | Highly selective for β2-adrenoceptor binding sites [1]. |
| Propranolol | Non-selective β-antagonist | Same as above [1]. | Blocks both β1 and β2-adrenoceptors equally [1]. |
The quantitative data in the table above was generated using a standard competitive radioligand binding assay, a common technique for assessing receptor affinity and selectivity [1].
[³H]-CGP12177. This compound is a non-selective beta-antagonist that binds to both beta-1 and beta-2 receptors. It was added to the tissue membrane preparations to occupy a baseline level of receptors [1].[³H]-CGP12177 for binding sites on the receptors [1].The following diagram illustrates this experimental workflow:
The high beta-1 selectivity of betaxolol has direct research and clinical implications:
The following diagram summarizes the primary cardiac signaling pathway targeted by betaxolol:
The following table summarizes the key findings from experimental studies on Betaxolol's vasorelaxant activity. Please note that direct comparative data for other beta-blockers across the same vessel types is limited in the search results.
| Vessel Type / Origin | Precontraction Agent | Key Finding on Betaxolol | Proposed Mechanism of Action | Comparative Experimental Data |
|---|---|---|---|---|
| Retinal Arterioles & Venules (Bovine) [1] | 40 mM KCl | Concentration-dependent relaxation; R- and S-isomers were equiactive. | Inhibition of calcium influx, unrelated to β-blockade [1]. | Racemic, R-, and S-Betaxolol showed no significant difference in dose-response curves [1]. |
| Aorta, Renal, Mesenteric, Femoral Arteries (Rat) [2] | 80 mM KCl | Concentration-dependent relaxation. | Inhibition of Ca²⁺ influx via cell membrane [2]. | 50% inhibitory concentration (IC₅₀) was 3x higher than papaverine and 3x lower than bunitrolol [2]. |
| Systemic Circulation (Human, Hypertensive Patients) [3] | Exercise-induced stress | Improved heart rate variability (HRV) during exercise. | Not specified in the study, but likely linked to cardioselective β₁-blockade and vasodilation. | Betaxolol (5 mg/day) significantly increased high-frequency and low-frequency HRV spectra [3]. |
For researchers looking to replicate or understand the context of these findings, here is a summary of the key methodologies used in the cited studies.
The experimental data consistently point towards a calcium channel blocking activity as the primary mechanism for Betaxolol's vasorelaxant effect, which is distinct from its beta-adrenergic blocking action [1] [2].
The diagram below illustrates this proposed signaling pathway and the experimental workflow for validating it:
The proposed mechanism, supported by the fura-2 calcium imaging data, is that betaxolol inhibits calcium influx across the vascular smooth muscle cell membrane [2]. This effect was not influenced by endothelium removal, glybenclamide (an ATP-sensitive K⁺ channel blocker), methylene blue (a guanylyl cyclase inhibitor), or indomethacin (a cyclooxygenase inhibitor), ruling out the involvement of endothelium-derived nitric oxide, K⁺ channels, or prostanoids in this process [2].
While the provided studies focus on betaxolol, it is one of several beta-blockers known to have vasodilatory properties. The following table compares it with other agents in this class based on general pharmacology.
| Beta-Blocker | Receptor Selectivity | Primary Vasodilatory Mechanism |
|---|---|---|
| Betaxolol | Selective β₁ antagonist [4] [5] | Inhibition of vascular smooth muscle Ca²⁺ influx [1] [2]. |
| Nebivolol | Highly selective β₁ antagonist [4] [6] | Nitric oxide (NO)-mediated vasodilation [4] [6]. |
| Carvedilol | Non-selective β-antagonist [4] | α₁-adrenergic receptor blockade [4]. |
| Labetalol | Non-selective β-antagonist with some α₁ selectivity [4] | α₁-adrenergic receptor blockade [4]. |
It is important to note that the available data has some limitations: